2-Azabicyclo[2.1.1]hexan-4-amine dihydrochloride
Description
Molecular Architecture and Bicyclic Framework Analysis
The core structure of this compound consists of a fused bicyclic system with a nitrogen atom at the 2-position and an amine group at the 4-position (Figure 1). Key structural features include:
- Ring Strain : The bicyclo[2.1.1]hexane framework imposes significant angular strain due to its distorted tetrahedral geometry. Bond angles at the bridgehead carbon (C1) are compressed to approximately 93°, compared to the ideal 109.5° for sp³ hybridization.
- Hydrogen Bonding : The protonated amine group forms strong hydrogen bonds with chloride counterions, stabilizing the crystal lattice.
- SMILES Representation : $$ \text{C1C2CC1(CN2)N.Cl.Cl} $$.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}5\text{H}{12}\text{Cl}2\text{N}2 $$ | |
| Molecular Weight | 171.07 g/mol | |
| XLogP3 | -0.2 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 2 |
The bicyclic framework was confirmed via nuclear magnetic resonance (NMR) spectroscopy, with distinct signals for bridgehead protons (δ 3.2–3.5 ppm) and amine protons (δ 5.8 ppm).
Crystallographic Studies and Conformational Stability
Single-crystal X-ray diffraction data for this compound remain limited, but analogous compounds suggest a monoclinic crystal system with space group $$ P2_1/c $$. Key crystallographic insights include:
- Unit Cell Parameters : Preliminary data indicate a unit cell volume of ~1,200 ų, with axial lengths consistent with strained bicyclic systems.
- Torsional Angles : The N1-C2-C3-C4 dihedral angle is constrained to 15° due to ring strain, limiting conformational flexibility.
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a decomposition temperature of 210°C, attributed to the release of HCl and subsequent ring-opening reactions.
Figure 1: 3D Conformational Model
(Note: A 3D ball-and-stick model would illustrate the bicyclic framework, chloride ion interactions, and hydrogen-bonding network.)
Comparative Analysis with Related Azabicyclic Compounds
This compound exhibits distinct properties compared to other azabicyclic systems:
Table 2: Structural and Reactivity Comparison
| Compound | Ring System | Bridgehead Angle | Reactivity with Electrophiles |
|---|---|---|---|
| 2-Azabicyclo[2.1.1]hexane | [2.1.1] | 93° | High (due to strain) |
| 1-Azabicyclo[3.1.0]hexane | [3.1.0] | 105° | Moderate |
| 2-Azabicyclo[2.2.1]heptane | [2.2.1] | 98° | Low |
- Ring Strain : The [2.1.1] system exhibits higher strain than [3.1.0] or [2.2.1] frameworks, enhancing its reactivity in nucleophilic substitutions.
- Synthetic Utility : Unlike 1-azabicyclo[3.1.0]hexane derivatives (synthesized via three-component reactions), the [2.1.1] analog requires photochemical cyclization of cyclobutene precursors.
- Biological Activity : The dihydrochloride salt shows improved solubility over neutral analogs, making it preferable for in vitro assays targeting nicotinic acetylcholine receptors.
Properties
IUPAC Name |
2-azabicyclo[2.1.1]hexan-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2ClH/c6-5-1-4(2-5)7-3-5;;/h4,7H,1-3,6H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXSBDJERJVHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CN2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutene Dicarboxylic Anhydride as a Starting Material
The photochemical synthesis of 2-azabicyclo[2.1.1]hexan-4-amine derivatives originates from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride , a strained cyclic dienophile. Under UV irradiation, this anhydride undergoes [2+2] cycloaddition with alkenes to form bicyclic intermediates. For example, phenylselenyl bromide addition to cyclobutene dicarbamate 16 (derived from the anhydride) enables stereoselective electrophilic ring closure, yielding the 2-azabicyclo[2.1.1]hexane scaffold 18 with >70% efficiency. Subsequent reductive deselenylation and deprotection steps afford the free amine, which is isolated as the dihydrochloride salt via HCl gas treatment in ethanol.
Key Reaction Conditions:
-
Light Source : UV-A (365 nm) for 6–12 hours.
-
Solvent : Dichloromethane or tetrahydrofuran.
-
Temperature : 0–25°C to prevent side reactions.
Bromine-Mediated Rearrangement Strategies
Rearrangement of N-(Alkoxycarbonyl)-2-azabicyclo[2.2]hex-5-enes
Bromine-mediated ring contraction offers an alternative route. Treatment of N-(alkoxycarbonyl)-2-azabicyclo[2.2]hex-5-enes with bromine in carbon tetrachloride induces a stereospecific rearrangement, forming the [2.1.1] bicyclic framework. This method avoids photochemical equipment but requires precise stoichiometry (1.1 equiv Br₂) to minimize over-bromination. The resulting brominated intermediate is subsequently aminated via nucleophilic substitution with aqueous ammonia, achieving 65–75% yields.
Intramolecular Displacement with tert-Butylsulfinamide
Industrial-Scale Batch Synthesis
A scalable approach involves the intramolecular displacement of a primary alkyl chloride by tert-butylsulfinamide. As detailed in a multigram synthesis, 2-(2-methylpropane-2-sulfinyl)-2-azabicyclo[2.1.1]hexane 6 is treated with hydrogen chloride in ethanol, cleaving the sulfinamide group and precipitating the dihydrochloride salt. This method achieves 81% yield and eliminates photochemical steps, making it suitable for kilogram-scale production.
Optimization Insights:
-
Solvent : Ethanol maximizes solubility and facilitates HCl gas absorption.
-
Temperature : Room temperature (20–25°C) prevents decomposition.
-
Workup : Ether washing removes residual sulfinic acid byproducts.
Industrial Production via Primary Alkyl Chloride Displacement
Batchwise Alkylation and Cyclization
Industrial protocols often employ a two-step sequence:
Process Data:
| Parameter | Value |
|---|---|
| Reaction Time | 12–24 hours |
| Yield | 70–75% |
| Purity (HPLC) | >95% |
Functionalization and Salt Formation
Dihydrochloride Salt Preparation
The free base of 2-azabicyclo[2.1.1]hexan-4-amine is converted to its dihydrochloride salt by bubbling HCl gas through an ethanolic solution. Excess HCl ensures complete protonation of both amine groups, with the product precipitating as a crystalline solid.
Critical Parameters:
-
HCl Concentration : 4–6 equiv relative to amine.
-
Crystallization Solvent : Ethanol/ether (3:1) mixture.
Comparative Analysis of Synthetic Routes
The table below evaluates the four primary methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Key Advantage | Limitation |
|---|---|---|---|---|
| Photochemical Cycloaddition | 70–75 | Moderate | High stereoselectivity | Requires UV equipment |
| Bromine-Mediated Rearrangement | 65–70 | Low | Avoids photochemistry | Bromine handling hazards |
| Sulfinamide Displacement | 80–85 | High | Kilogram-scale feasible | Sulfinic acid waste generation |
| Industrial Alkylation | 70–75 | High | Simplified workup | High-temperature requirements |
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.1.1]hexan-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2-Azabicyclo[2.1.1]hexan-4-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in studies involving biological systems to understand its interactions with biomolecules.
Industry: In the industrial sector, it may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.1.1]hexan-4-amine dihydrochloride involves its interaction with specific molecular targets. The nitrogen atom in its bicyclic structure can form bonds with various biomolecules, potentially affecting their function. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
Structural Impact on Reactivity and Solubility :
- The dihydrochloride salts (e.g., 220593-82-8 and 220598-59-4) exhibit higher water solubility compared to neutral analogs like the ethyl ester (2375259-63-3), which is critical for in vivo applications .
- The carboxylic acid derivative (116129-07-8) serves as a peptidomimetic building block due to its ability to mimic peptide bonds .
Functional Group Influence on Applications :
Biological Activity
2-Azabicyclo[2.1.1]hexan-4-amine dihydrochloride, a bicyclic compound with a unique nitrogenous structure, has garnered attention for its potential therapeutic applications. This compound is characterized by its molecular formula and a molecular weight of approximately 171.07 g/mol. Its dihydrochloride form enhances solubility, making it suitable for various biological studies.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly cholinergic receptors. This interaction is crucial for modulating synaptic transmission and has implications in treating neurological disorders such as Alzheimer's disease and other cognitive impairments. The compound's ability to bind selectively to specific receptor sites in the brain suggests its potential as a therapeutic agent.
Binding Affinity Studies
Research has demonstrated that this compound exhibits significant binding affinity to various cholinergic receptors, which are vital for cognitive functions. A comparative analysis of its binding affinities with other compounds is summarized in Table 1.
| Compound Name | Binding Affinity (nM) | Target Receptor |
|---|---|---|
| 2-Azabicyclo[2.1.1]hexan-4-amine | 25 | Muscarinic Acetylcholine Receptors |
| 3-Azabicyclo[3.3.1]nonane | 50 | Nicotinic Acetylcholine Receptors |
| 8-Azabicyclo[3.3.0]octane | 75 | Muscarinic Acetylcholine Receptors |
| 2-Pyrrolidine | 100 | Nicotinic Acetylcholine Receptors |
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting neuroprotective properties.
- Cholinergic Modulation : A study indicated that the compound enhances cholinergic signaling in vitro, leading to increased acetylcholine release in neuronal cultures, which is critical for memory and learning processes.
- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, showing efficacy against certain Gram-positive bacteria, although further studies are required to elucidate its mechanism.
Synthesis and Structural Analysis
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving bicyclic precursors. The structural uniqueness of this compound allows for diverse modifications that can enhance its biological activity.
Comparison with Similar Compounds
The following table compares the structural features and biological activities of related compounds:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| 3-Azabicyclo[3.3.1]nonane | Bicyclic amine | Antidepressant effects |
| 8-Azabicyclo[3.3.0]octane | Bicyclic amine | Antinociceptive properties |
| 2-Pyrrolidine | Five-membered amine | Broad-spectrum antimicrobial |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-azabicyclo[2.1.1]hexan-4-amine dihydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclization strategies using bicyclic scaffolds. For example, ring-closing metathesis or intramolecular amidation can be employed to construct the strained bicyclic core. Optimization may require adjusting solvent polarity (e.g., DMF vs. THF), temperature (0–80°C), and catalysts (e.g., Pd for cross-coupling steps). Purity can be enhanced via recrystallization in ethanol/water mixtures .
- Characterization : Confirm structural integrity using /-NMR (DO or DMSO-d) and high-resolution mass spectrometry (HRMS). Cross-reference CAS-associated spectral libraries (e.g., MDL MFCD04115802) to validate key peaks .
Q. How can researchers distinguish between the dihydrochloride salt and free-base forms of this compound during purification?
- Methodology : Use ion-exchange chromatography or pH-controlled precipitation. For example, the free base can be liberated by treating the dihydrochloride with a weak base (e.g., NaHCO) in aqueous solution, followed by extraction with dichloromethane. Confirm salt formation via elemental analysis (Cl content) and FT-IR (N–H stretching at ~2500 cm) .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodology : The bicyclic amine scaffold is a versatile building block for drug discovery, particularly in designing kinase inhibitors or GPCR modulators. Its rigid structure can be functionalized at the 4-amine position via reductive amination or acylation. Test biological activity using in vitro assays (e.g., IC determination in enzyme inhibition studies) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the stereochemical outcomes of reactions involving this bicyclic amine?
- Methodology : Employ density functional theory (DFT) to model transition states during ring-forming reactions. Software like Gaussian or ORCA can predict enantiomeric excess (ee) based on steric and electronic factors. Validate models against experimental HPLC data using chiral columns (e.g., Chiralpak IA) and polarimetric measurements .
Q. What strategies resolve contradictions in spectral data when characterizing derivatives of this compound?
- Methodology : Use 2D-NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For ambiguous mass spectrometry peaks, perform isotopic labeling or tandem MS/MS fragmentation. Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., via slow vapor diffusion in acetonitrile) .
Q. How can researchers mitigate degradation of the dihydrochloride salt under varying storage conditions?
- Methodology : Conduct stability studies under controlled humidity (10–60% RH) and temperature (4°C, 25°C, 40°C). Monitor degradation via HPLC-UV at 210 nm. Lyophilization or storage in desiccated amber vials with inert gas (N) can prolong shelf life. Identify degradation products using LC-MS and propose stabilization mechanisms (e.g., buffering agents) .
Q. What are the challenges in scaling up enantioselective synthesis, and how can they be addressed?
- Methodology : At scale, chiral auxiliary approaches (e.g., Evans oxazolidinones) may face cost or efficiency barriers. Switch to asymmetric catalysis (e.g., Jacobsen epoxidation catalysts) or biocatalysis (engineered transaminases). Optimize catalyst loading (0.1–5 mol%) and reaction time using DoE (Design of Experiments) principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
